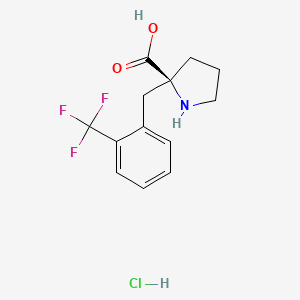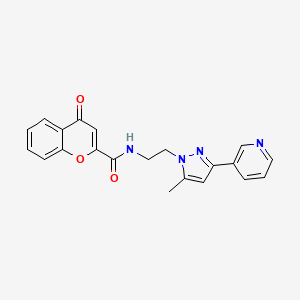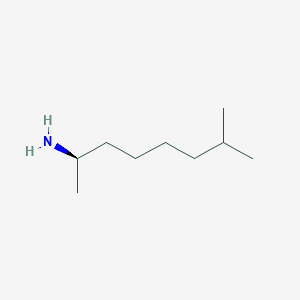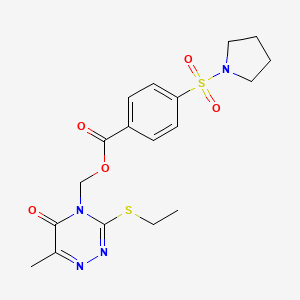
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl” is a complex organic compound. It likely contains a proline (an amino acid) backbone, a benzyl group (a common substituent in organic chemistry derived from benzene), and a trifluoromethyl group (a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the benzyl group, and the incorporation of the proline backbone. Trifluoromethyl groups are often introduced using reagents like trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the proline backbone. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The specific reactions that “this compound” would undergo would depend on the exact structure of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, the trifluoromethyl group is known to increase the acidity of neighboring protons, which could affect the compound’s reactivity .
Applications De Recherche Scientifique
Enantioselective Catalysis
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl derivatives have been utilized in enantioselective catalysis, particularly in direct aldol reactions. For instance, l-prolinamides derived from l-proline, including those with trifluoromethyl-benzyl groups, have shown effectiveness as catalysts in aldol reactions, offering moderate to high enantioselectivities. These reactions are fundamental in producing chiral compounds, which are crucial for the synthesis of bioactive molecules and pharmaceuticals (Tang et al., 2004).
Synthesis of Bioactive Peptides and Amino Acids
Compounds related to this compound have been used in the synthesis of unusual amino acids, which are important for creating bioactive peptides and new chemical entities. The synthesis of enantiomerically pure amino acids using proline-derived ligands has shown versatility and efficiency, making it a valuable method in medicinal chemistry and drug development (Romoff et al., 2017).
Material Science Applications
In materials science, derivatives of this compound have been explored for the preparation and characterization of novel polymers. For example, polymers derived from hydroxyproline, which can be synthesized using proline derivatives, have been studied for their molecular weights and potential applications in creating new materials with specific properties (Lee et al., 1999).
Green Chemistry and Sustainable Synthesis
The principles of green chemistry have been applied using this compound derivatives as catalysts. For instance, l-proline and its derivatives have been supported onto modified silica gels to catalyze aldol reactions efficiently. This approach not only provides good yields and enantioselectivities but also allows for the easy recovery and reuse of the catalyst, aligning with the goals of sustainable and environmentally friendly chemical synthesis (Aprile et al., 2007).
Mécanisme D'action
Target of Action
The compound could potentially target enzymes or receptors in the body, depending on its structure and functional groups. For example, compounds with a trifluoromethyl group have been found to interact with lipid kinases involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets lipid kinases, it could affect pathways related to cell proliferation and apoptosis .
Propriétés
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCFWJBYPCNKR-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)


![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)
![2-(Pyridin-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2934896.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2934897.png)


![N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934902.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)
![3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2934908.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)
